2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₆OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclohexanone ring substituted with a 4-methylphenylsulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methylthiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)sulfonyl]cyclohexanone: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexanone: Similar structure with an additional methyl group on the cyclohexanone ring.
Uniqueness
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |
InChI Key |
CCMKGSGLTJNGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCCC2=O |
Origin of Product |
United States |
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